6-Ethyl-2-methylnonane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-39-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

6-ethyl-2-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-8-12(6-2)10-7-9-11(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

GBMUYXDAAUUNLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-2-methylnonane

Introduction

6-Ethyl-2-methylnonane (CAS No. 62184-39-8) is a saturated, branched-chain aliphatic hydrocarbon belonging to the C12 isoalkane family.[1] While not as commonly isolated as its linear counterpart, dodecane, its molecular architecture imparts distinct physicochemical properties that are of significant interest to researchers in fuel science, lubrication technology, and materials science. For drug development professionals, understanding the characteristics of such well-defined, non-polar compounds is crucial for their potential use as high-purity, inert solvents, reference standards in analytical chemistry, or as components in complex formulations where chemical stability is paramount.

This guide provides a comprehensive overview of the chemical and physical properties of this compound. Eschewing a rigid template, this document is structured to deliver field-proven insights, moving from fundamental identifiers and structural logic to predictive spectroscopic analysis and practical synthesis strategies. The causality behind its properties and the methodologies for its characterization are explained to provide a self-validating framework for researchers.

Molecular Structure and Identification

The precise arrangement of atoms in this compound is fundamental to all its other properties. Its IUPAC name is derived from a systematic analysis of its carbon framework, a process that ensures unambiguous identification.

The naming logic is as follows:

-

Longest Chain Rule : The longest continuous chain of carbon atoms is identified. In this case, it is a nine-carbon chain, making the parent alkane "nonane".

-

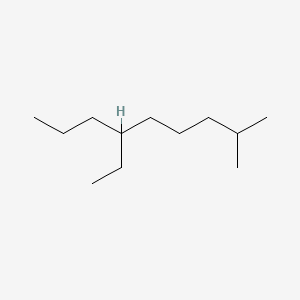

Lowest Set of Locants : The chain is numbered from the end that gives the substituents (the methyl and ethyl groups) the lowest possible position numbers. Numbering from the right side (as depicted below) assigns the methyl group to position 2 and the ethyl group to position 6. Numbering from the left would yield positions 4 and 8, which is incorrect.

-

Alphabetical Order : The substituents are listed alphabetically ('ethyl' before 'methyl') in the final name.

This systematic approach leads to the definitive name: This compound .

Caption: IUPAC numbering of the this compound backbone.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 62184-39-8 | [1] |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Canonical SMILES | CCCC(CC)CCCC(C)C | [1] |

| InChIKey | GBMUYXDAAUUNLY-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely available in public-domain literature. However, its properties can be reliably estimated using computational models and understood by analogy to other C12 alkanes. As a saturated hydrocarbon, it is a non-polar molecule, which dictates its low solubility in water and high solubility in organic solvents. Its branched structure disrupts the efficient packing of molecules, which typically results in a lower melting point and boiling point compared to its linear isomer, n-dodecane.

Table 2: Computed Physicochemical Data

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 170.33 g/mol | [1] |

| Exact Mass | 170.203450829 Da | [1] |

| XLogP3 (Lipophilicity) | 6.1 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Rotatable Bond Count | 7 |[1] |

Spectroscopic Characterization: A Predictive Analysis

For a researcher, unambiguous structural confirmation is paramount. In the absence of published spectra for this compound, this section provides an expert prediction of its key spectroscopic features, grounded in the established principles of NMR, MS, and IR spectroscopy. This serves as a practical guide for identifying this compound or similar branched alkanes in experimental settings.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), alkanes fragment in a predictable manner, typically through cleavage at C-C bonds to form the most stable possible carbocations. The molecular ion (M⁺) peak for C₁₂H₂₆ would be at m/z 170. Due to the high energy of EI, this peak may be weak or absent. The most characteristic fragments arise from cleavage at the branched points, as this yields more stable secondary or tertiary carbocations.

Caption: Predicted major fragmentation pathways in EI-MS.

Based on analysis of its structure and comparison to isomers like 6-ethyl-2-methyldecane, key expected fragments would include:

-

m/z 141 : Loss of an ethyl group (-C₂H₅) from the C6 position.

-

m/z 127 : Loss of a propyl group (-C₃H₇) from cleavage at the C5-C6 bond.

-

m/z 71 : A butyl fragment resulting from cleavage at the C2 position.

-

m/z 57, 43, 29 : A series of smaller alkyl fragments common to all alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. Due to the lack of symmetry in this compound, each of its 12 carbon atoms and each distinct proton environment will produce a unique signal.

¹³C NMR: A total of 12 distinct signals are expected. The chemical shifts (δ) will all appear in the highly shielded (upfield) region typical for sp³-hybridized carbons in alkanes.

-

CH₃ (Methyl) Carbons : Expected in the 10-25 ppm range.

-

CH₂ (Methylene) Carbons : Expected in the 20-40 ppm range.

-

CH (Methine) Carbons : Expected in the 30-45 ppm range. The carbons at the branch points (C2 and C6) will be the most downfield among the aliphatic signals.

¹H NMR: The proton spectrum will be complex but informative. All signals will reside in the characteristic alkyl region of approximately 0.8–1.9 ppm .[2]

-

Integration : The relative area under each signal will correspond to the number of protons in that environment (e.g., 3H for a methyl group, 2H for a methylene group).

-

Splitting (Multiplicity) : According to the n+1 rule, each signal will be split into multiple peaks based on the number (n) of adjacent, non-equivalent protons.

-

The -CH₃ group at C1 will be a triplet (split by the C2-H₂).

-

The two -CH₃ groups attached to C2 will appear as a doublet (split by the C2-H).

-

The -CH- proton at C2 will be a complex multiplet due to splitting by protons on C1 and C3.

-

The -CH₂- protons of the ethyl group will be a quartet (split by the adjacent -CH₃).

-

The -CH₃ protons of the ethyl group will be a triplet (split by the adjacent -CH₂-).

-

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is simple and dominated by C-H bond vibrations. It is useful for confirming the presence of a saturated hydrocarbon framework and the absence of functional groups.

-

~2850–2960 cm⁻¹ : A strong, sharp absorption region corresponding to C-H stretching vibrations.

-

~1465 cm⁻¹ : Absorption from CH₂ scissoring vibrations.

-

~1375 cm⁻¹ : A notable absorption from the symmetric bending ("umbrella" mode) of methyl (-CH₃) groups. The presence of an isopropyl-like group at one end of the molecule might cause this peak to split.

Synthesis and Reactivity

Proposed Laboratory Synthesis

Highly branched alkanes like this compound are not typically available off-the-shelf and require targeted synthesis. A robust and versatile laboratory-scale approach is the Grignard reaction, which allows for the precise construction of the carbon skeleton, followed by deoxygenation.[3]

The key steps involve:

-

Formation of a Tertiary Alcohol : A Grignard reagent is reacted with a suitable ketone to create a tertiary alcohol with the desired carbon framework. For this target, reacting isoamylmagnesium bromide (derived from 1-bromo-3-methylbutane) with heptan-4-one would form the C12 alcohol, 6-ethyl-2-methylnonan-6-ol.

-

Dehydration : The tertiary alcohol is then dehydrated to an alkene mixture using a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) or by heating with iodine.

-

Hydrogenation : The resulting alkene mixture is catalytically hydrogenated (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to saturate the double bond, yielding the final alkane product.[3]

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

As a saturated alkane, this compound is chemically inert under most conditions. The term "paraffin," derived from the Latin parum affinis (meaning "little affinity"), aptly describes this low reactivity. It lacks π-bonds and functional groups, making it resistant to acids, bases, oxidizing agents, and reducing agents at room temperature. Its most significant reaction is combustion : in the presence of excess oxygen and an ignition source, it will burn to produce carbon dioxide and water, releasing a substantial amount of energy. This property is why branched alkanes are prized as fuel components.[4]

Toxicology and Safety

Specific toxicological data for this compound is not available. However, a reliable toxicological profile can be established by reading across to data for similar isoalkane mixtures (e.g., C11-C12 or C12-C14 isoalkanes).[5][6]

The primary health hazard associated with liquid hydrocarbons of this class is Aspiration Hazard, Category 1 (H304): May be fatal if swallowed and enters airways .[5] If ingested, the low viscosity and surface tension of the liquid can allow it to be aspirated into the lungs, causing severe chemical pneumonitis.

Table 3: Summary of Toxicological Profile (Based on Read-Across Data)

| Endpoint | Result | Classification | Source |

|---|---|---|---|

| Acute Oral Toxicity | LD50 > 5000 mg/kg (rat) | Low Toxicity | [5] |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg (rat) | Low Toxicity | [5] |

| Acute Inhalation Toxicity | LC50 > 5000 mg/m³ (rat) | Low Toxicity | [5] |

| Skin Corrosion/Irritation | Slightly irritating | Not Classified | |

| Eye Damage/Irritation | Slightly irritating | Not Classified | |

| Skin Sensitization | Not a sensitizer | Not Classified |

| Genotoxicity | Not considered genotoxic | Not Classified | |

Handling and Storage:

-

Prevention : Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.

-

Response : IF SWALLOWED, immediately call a poison center or doctor. Do NOT induce vomiting.

-

Storage : Store in a well-ventilated place. Keep the container tightly closed.

Applications and Relevance in Research

While this compound does not have widespread, specific industrial applications as a pure substance, its significance lies in its identity as a highly branched alkane.

-

Fuel Science : Branched alkanes are critical components of gasoline, as their structure resists the autoignition that causes "knocking" in internal combustion engines, leading to a higher octane rating.[4]

-

Analytical Standards : For researchers studying complex hydrocarbon mixtures (e.g., petroleum distillates, environmental samples), pure, well-characterized isomers like this compound serve as essential reference standards for calibrating analytical instruments like gas chromatographs (GC).

-

Inert Solvents & Excipients : In pharmaceutical and materials science, the chemical inertness, low polarity, and defined structure of this molecule make it a candidate for use as a non-reactive solvent or as an excipient in formulations where interactions with an active pharmaceutical ingredient (API) must be minimized.

References

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- OpenOChem Learn. (n.d.). Alkanes NMR.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53424710, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57491040, 6-Ethyl-2,6-dimethylnonane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57491037, 6-Ethyl-2,2-dimethylnonane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57492083, 6-Ethyl-2,2,5-trimethylnonane.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Longdom Publishing. (n.d.). A Brief Note on Alkanes and its Applications.

- NIST. (n.d.). Decane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.

- Warton, B., et al. (1997). Synthesis of H-branch alkanes. PEARL.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols. (n.d.).

- Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.

- Kemsley, E. K., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Babushok, V. I., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Chromatographia, 69, 257–269.

- Slaghenaufi, D., et al. (2021). Volatile and phenolic composition of monovarietal red wines of Valpolicella appellations. OENO One, 55(1).

- MDPI. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.

- Australian Government Department of Health. (2023). Alkanes, C8–18-branched and linear: Assessment statement.

- Defense Technical Information Center. (n.d.). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography.

- Santos. (n.d.). Qualitative Tier 2 Assessment: Alkanes, C11-15-iso-.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87091209, 6-Ethyl-3-methylnonan-2-ol.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88647578, 2-Ethyl-6-methylnonane-1,4,5,9-tetrol.

- Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics.

Sources

- 1. This compound | C12H26 | CID 53424710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]

- 4. 6,7-Diethyl-2-methylnonane | C14H30 | CID 57492184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 6-Ethyl-2-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Dodecane

6-Ethyl-2-methylnonane, a branched-chain alkane with the molecular formula C₁₂H₂₆, represents one of the 355 structural isomers of dodecane.[1][2][3] In the realms of pharmaceutical development and materials science, a precise understanding of the physical properties of such molecules is paramount. These properties, including boiling point, density, and solubility, govern a compound's behavior in various matrices, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, contextualized within the broader principles of alkane chemistry. Due to a scarcity of direct experimental data for this specific isomer, this document integrates computed data from reliable databases with a theoretical framework grounded in the established behavior of analogous C₁₂ alkanes.

Molecular Identity and Structure

A clear definition of the molecule is the foundation of any physicochemical analysis.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₂₆

-

Canonical SMILES: CCCC(CC)CCCC(C)C[4]

-

InChI: InChI=1S/C12H26/c1-5-8-12(6-2)10-7-9-11(3)4/h11-12H,5-10H2,1-4H3[4][5]

The structure of this compound, featuring a nine-carbon backbone with a methyl group at the second position and an ethyl group at the sixth, is crucial to understanding its physical behavior.

Caption: 2D skeletal structure of this compound.

Computed Physicochemical Properties

While experimental data remains elusive, computational models provide valuable estimations for key physical properties. The following data is sourced from the PubChem database and is computationally generated.[4]

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[4] |

| Exact Mass | 170.203450829 Da | PubChem[4] |

| XLogP3-AA (Lipophilicity) | 6.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[4] |

| Rotatable Bond Count | 7 | PubChem[4] |

| Topological Polar Surface Area | 0 Ų | PubChem[4] |

Note: The high XLogP3-AA value indicates a high degree of lipophilicity and consequently, very low solubility in water.

Predicted Physical Properties in Context

The physical properties of alkanes are dictated by the nature and strength of intermolecular van der Waals forces.[6][7][8] The size, shape, and surface area of the molecule are therefore critical determinants.

Boiling Point

For alkanes, the boiling point generally increases with molecular weight.[6][7][9] However, for isomers of the same molecular weight, such as the dodecanes, the degree of branching plays a crucial role. Increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[1][6][7] This, in turn, weakens the van der Waals forces, resulting in a lower boiling point compared to their straight-chain counterparts.[1][6][7]

For context, n-dodecane has a boiling point of approximately 216 °C.[2][3][10] It is therefore predicted that this compound will have a boiling point lower than 216 °C. The presence of two separate branches (a methyl and an ethyl group) will likely result in a boiling point that is intermediate among the dodecane isomers.

Melting Point

The melting point of alkanes is influenced not only by intermolecular forces but also by how well the molecules can pack into a crystal lattice. More symmetrical molecules tend to have higher melting points. The relationship between branching and melting point is therefore less straightforward than for boiling point. While increased branching generally lowers the melting point, highly symmetrical branched isomers can have unusually high melting points. Given the asymmetry of this compound, it is predicted to have a relatively low melting point. For comparison, n-dodecane has a melting point of -9.6 °C.[10]

Density

Alkanes are generally less dense than water.[8][9][11] The density of liquid alkanes tends to increase slightly with molecular weight. For dodecane isomers, the density is expected to be in the range of 0.74 to 0.76 g/mL at 20°C. n-Dodecane has a density of approximately 0.75 g/mL at 25°C.[10] The density of this compound is anticipated to be within this range.

Solubility

As nonpolar molecules, alkanes are virtually insoluble in water but are soluble in nonpolar organic solvents.[6][11][12][13][14] The principle of "like dissolves like" is the governing factor here.[7] The energy required to overcome the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak van der Waals interactions that would form between alkane and water molecules.[6][13][14] Therefore, this compound is expected to be immiscible with water and readily soluble in solvents such as hexane, toluene, and diethyl ether.

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following established methodologies are recommended.

Workflow for Physical Property Determination

Caption: General workflow for the experimental determination of physical properties.

Boiling Point Determination (Micro-scale Method)

This method is suitable for small sample volumes.

-

Apparatus Setup:

-

Attach a small test tube containing 0.2-0.3 mL of this compound to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Immerse this assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until the bubbling is rapid, then remove the heat source.

-

-

Measurement:

-

As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction will be necessary.

-

Density Measurement

-

Apparatus:

-

A pycnometer (density bottle) of a known volume.

-

An analytical balance.

-

-

Procedure:

-

Measure the mass of the clean, dry pycnometer.

-

Fill the pycnometer with distilled water and measure its mass. Calculate the exact volume of the pycnometer using the known density of water at the measurement temperature.

-

Dry the pycnometer thoroughly and fill it with this compound.

-

Measure the mass of the pycnometer filled with the sample.

-

-

Calculation:

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Conclusion

References

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424710, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57491040, 6-Ethyl-2,6-dimethylnonane.

- National Institute of Standards and Technology. (n.d.). Nonane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.

- Western Oregon University. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons.

- Ramos-Estrada, M., Iglesias-Silva, G. A., & Hall, K. R. (2006). Experimental measurements and prediction of liquid densities for n-alkane mixtures. Journal of Chemical Thermodynamics, 38(3), 337-347.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57492083, 6-Ethyl-2,2,5-trimethylnonane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54499682, 6-Ethyl-2,5-dimethylnonane.

- Unacademy. (n.d.). Solubility of Alkanes.

- Lumen Learning. (n.d.). Physical Properties of Alkanes. In MCC Organic Chemistry.

- CK-12 Foundation. (2023, November 18). Physical and Chemical Properties of Alkanes.

- Wikipedia. (n.d.). Dodecane.

- Lumen Learning. (n.d.). 12.6 Physical Properties of Alkanes. In The Basics of General, Organic, and Biological Chemistry.

- Chemistry LibreTexts. (2020, May 30). 4.2: Physical Properties of Alkanes.

- Unknown. (n.d.). 2.5 Solubility of Alkanes.

- Unacademy. (n.d.). Physical Properties of Alkanes.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88647578, 2-Ethyl-6-methylnonane-1,4,5,9-tetrol.

- ResearchGate. (n.d.). Experimental measurements and prediction of liquid densities for n-alkane mixtures.

- Unknown. (n.d.). Micro-boiling point measurement.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- National Institute of Standards and Technology. (n.d.). Dodecane. In NIST Chemistry WebBook.

- Simple English Wikipedia. (2023, January 13). Dodecane.

- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.

- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes.

- OSTI.GOV. (1982, January 11). Estimating liquid densities and critical properties of n-alkanes.

- Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds.

- Unknown. (n.d.). Density of liquids.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Institute of Standards and Technology. (2009, February 11). The NIST Chemistry Webbook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook FAQ.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dodecane - Wikipedia [en.wikipedia.org]

- 3. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. This compound | C12H26 | CID 53424710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. physical properties of alkanes [unacademy.com]

- 10. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 11. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 12. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 13. All about Solubility of Alkanes [unacademy.com]

- 14. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of 6-Ethyl-2-methylnonane

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Ethyl-2-methylnonane, a branched alkane of interest to researchers, scientists, and drug development professionals. By integrating chromatographic separation with advanced spectroscopic techniques, we present a systematic and self-validating workflow for the unambiguous identification of this molecule. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Challenge of Branched Alkanes

Branched alkanes, such as this compound (C₁₂H₂₆), present a unique analytical challenge due to the vast number of potential isomers and the subtlety of their structural differences.[1] Unlike their straight-chain counterparts, the branching in their carbon skeleton significantly influences their physicochemical properties, necessitating a multi-faceted analytical approach for definitive identification. This guide will walk through the core techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a logical and robust methodology for the structural verification of this compound.

Section 1: Chromatographic Separation via Gas Chromatography (GC)

The initial step in the analysis of a complex hydrocarbon mixture potentially containing this compound is to isolate the compound of interest. Gas chromatography is the premier technique for separating volatile and semi-volatile organic compounds like branched alkanes.[1]

The Principle of Separation

The separation of branched alkanes is primarily governed by their boiling points and interactions with the stationary phase of the GC column.[2] Non-polar stationary phases are the industry standard for these non-polar analytes.[2] Elution order is generally correlated with boiling point; however, the degree of branching also plays a critical role, with more compact, highly branched isomers often exhibiting lower boiling points and thus shorter retention times than their linear counterparts.

Experimental Protocol: GC Analysis of C12 Alkanes

A robust GC method for the analysis of this compound and related C12 isomers is detailed below.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer.

Table 1: Optimized GC Parameters for C12 Alkane Analysis [3]

| Parameter | Recommended Setting | Rationale |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness | A standard column providing good efficiency and capacity for C12 alkanes.[3] |

| Stationary Phase | 100% Dimethylpolysiloxane (non-polar) | Ensures good selectivity for non-polar analytes like alkanes.[3] |

| Injector Type | Split/Splitless | Versatile for varying sample concentrations.[3] |

| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of C12 alkanes. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can allow for faster analysis times.[3] |

| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column. |

| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature ramp effectively separates isomers with different boiling points. |

| Detector | FID or Mass Spectrometer | FID provides general hydrocarbon detection, while MS offers structural information. |

| Detector Temp. | 280 °C | Prevents condensation of the analytes. |

Sample Preparation:

-

Dissolve the sample containing the suspected this compound in a volatile, high-purity organic solvent such as hexane or dichloromethane.[4]

-

A typical concentration for GC analysis is in the range of 10-100 ppm.

Section 2: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Coupling gas chromatography with mass spectrometry (GC-MS) provides not only the retention time of the analyte but also crucial information about its molecular weight and fragmentation pattern, which is highly indicative of its structure.

Ionization and Fragmentation of Branched Alkanes

Under Electron Ionization (EI), branched alkanes undergo characteristic fragmentation patterns primarily driven by the stability of the resulting carbocations.[4] Key principles include:

-

Preferential Cleavage at Branch Points: C-C bond scission is most likely to occur at a branch point to form a more stable secondary or tertiary carbocation.

-

Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation, the molecular ion (M⁺) peak is often of very low abundance or completely absent in highly branched structures.

-

Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is often preferentially lost as a radical, leading to the formation of a more stable carbocation.[5]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₂₆, giving it a molecular weight of approximately 170.33 g/mol .[6][7] Based on the principles of alkane fragmentation, the following is a predicted fragmentation pattern:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) | Expected to be very weak or absent. |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl group from the C6 position. |

| 113 | [C₈H₁₇]⁺ | Loss of a butyl group from the C6 position. |

| 99 | [C₇H₁₅]⁺ | Loss of a pentyl group from the C2 position. |

| 71 | [C₅H₁₁]⁺ | A common fragment for branched alkanes. |

| 57 | [C₄H₉]⁺ | Often a base peak in the mass spectra of branched alkanes.[2] |

| 43 | [C₃H₇]⁺ | Another common and abundant fragment. |

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

While GC-MS provides strong evidence for the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation.

-

Sample Purity: Ensure the isolated compound is of high purity.

-

Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent. For non-polar alkanes, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.

-

Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to show several distinct signals in the aliphatic region (typically 0.7-1.5 ppm). Due to the chiral center at the C6 position, some methylene protons may be diastereotopic and appear as complex multiplets.

Caption: A logical workflow for the structural elucidation of this compound.

-

GC-MS Analysis: Inject the sample into the GC-MS system using the parameters outlined in Table 1.

-

Retention Time Analysis: Compare the retention time of the peak of interest to that of a known standard of this compound, if available.

-

Mass Spectrum Interpretation: Analyze the mass spectrum of the peak of interest. Look for the characteristic fragmentation pattern, including the absence of a strong molecular ion and the presence of key fragment ions as detailed in Table 2.

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the purified compound.

-

NMR Spectral Interpretation: Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the proposed structure of this compound, using the predicted data in Tables 3 and 4 as a guide.

-

Data Correlation: A definitive identification is achieved when the retention time, mass spectral fragmentation pattern, and NMR spectral data are all consistent with the structure of this compound.

Conclusion

The structural elucidation of this compound is a multi-step process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols and interpretive guidelines presented in this technical guide, researchers can confidently and accurately identify this branched alkane. The self-validating nature of this workflow, where data from independent analytical techniques must converge, ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

References

- Application Note: Analysis of Branched Alkanes by Mass Spectrometry - Benchchem. (URL: )

- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separ

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: )

- Branched chain alkanes. (URL: )

- Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis - Benchchem. (URL: )

- NMR Sample Preparation: The Complete Guide - Organom

- Interpret

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St

- Sample Prepar

- How to make an NMR sample. (URL: )

- An In-depth Technical Guide to the Isomers and Structural Representations of Dodecane (C12H26) - Benchchem. (URL: )

- Alkanes. (URL: )

- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (URL: )

- GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10 - Sigma-Aldrich. (URL: )

- GCMS Scan - METHOD ST

- Soft ionization GC-HRMS of n-Alkanes C - C (SCIEX TripleTOF® 5600) - Norlab. (URL: )

- Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS - AMT. (URL: )

- Predict 13C carbon NMR spectra - NMRDB.org. (URL: [Link])

- Predict 1H proton NMR spectra - NMRDB.org. (URL: [Link])

- PROSPRE - 1 H NMR Predictor. (URL: [Link])

- This compound | C12H26 | CID 53424710 - PubChem - NIH. (URL: [Link])

- nonane, 6-ethyl-2-methyl- - the NIST WebBook. (URL: [Link])

- 4-Ethyl-2-methylnonane | C12H26 | CID 19893760 - PubChem - NIH. (URL: [Link])

- 6-Ethyl-2,2-dimethylnonane | C13H28 | CID 57491037 - PubChem. (URL: [Link])

- 6-Ethyl-2,6-dimethylnonane | C13H28 | CID 57491040 - PubChem - NIH. (URL: [Link])

- Decane, 6-ethyl-2-methyl- - the NIST WebBook. (URL: [Link])

- 6-Ethyl-2,2,5-trimethylnonane | C14H30 | CID 57492083 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to 6-Ethyl-2-methylnonane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Ethyl-2-methylnonane, a branched alkane of interest to researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just factual data, but also practical insights grounded in established chemical principles.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its molecular architecture imparts distinct physical and chemical properties compared to its linear isomer, dodecane. These properties are critical in determining its suitability for various applications, including as a solvent, lubricant, or a component in complex formulations.

IUPAC Name: this compound[1][2] CAS Number: 62184-39-8[1][2] Molecular Formula: C₁₂H₂₆[1][2]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | Inferred from similar alkanes |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General alkane properties |

| Vapor Pressure | Not available |

Section 2: Synthesis of this compound

While several general methods exist for the synthesis of branched alkanes, such as alkylation, isomerization, and catalytic cracking, a targeted laboratory-scale synthesis of this compound would likely employ a Grignard reaction.[3][4][5][6][7] This method offers a high degree of control over the final molecular structure.

The following is a plausible, detailed, step-by-step methodology for the synthesis of this compound.

Synthesis Pathway Overview

The synthesis can be envisioned as a two-step process:

-

Grignard Reaction: Formation of a tertiary alcohol by reacting a ketone with a Grignard reagent.

-

Deoxygenation: Removal of the hydroxyl group to yield the final alkane.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 6-Ethyl-2-methylnonan-2-ol via Grignard Reaction

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. The entire apparatus must be under an inert atmosphere of dry nitrogen.

-

Initiation: Add a small volume of a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the shiny magnesium surface and the formation of a cloudy solution.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted to form ethylmagnesium bromide.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of heptan-2-one in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-ethyl-2-methylnonan-2-ol. Purification can be achieved by column chromatography.

Step 2: Deoxygenation of 6-Ethyl-2-methylnonan-2-ol

A common method for the deoxygenation of a tertiary alcohol is the Barton-McCombie deoxygenation.

-

Thionoester Formation: React the purified 6-ethyl-2-methylnonan-2-ol with a slight excess of a thionocarbonylating agent, such as phenyl chlorothionocarbonate, in the presence of a base like pyridine.

-

Radical Reduction: Treat the resulting thionoester with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) in a suitable solvent like toluene under reflux.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography over silica gel to yield pure this compound.

Section 3: Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methylene and methyl groups. Key expected signals include overlapping multiplets in the alkane region (typically 0.8-1.5 ppm). The methyl protons will appear as triplets and doublets depending on their neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the unique carbon atoms in the molecule. The number of signals will confirm the asymmetry of the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~22 |

| C3 | ~40 |

| C4 | ~29 |

| C5 | ~32 |

| C6 | ~45 |

| C7 | ~27 |

| C8 | ~32 |

| C9 | ~14 |

| C1' (ethyl) | ~11 |

| C2' (ethyl) | ~29 |

| C2-CH₃ | ~22 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks resulting from the cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be typical for an alkane, showing:

-

C-H stretching vibrations just below 3000 cm⁻¹

-

C-H bending vibrations for CH₂ and CH₃ groups in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions.

Section 4: Applications in Drug Development

While direct therapeutic applications of simple alkanes are rare, branched alkanes like this compound can serve important roles in pharmaceutical development.[8] Their inertness and specific solvency properties make them valuable as excipients in formulations.[9]

-

Non-polar Solvents: In the synthesis and purification of active pharmaceutical ingredients (APIs), branched alkanes can be used as non-polar solvents. Their low reactivity prevents unwanted side reactions.

-

Formulation Excipients: For topical and transdermal drug delivery systems, branched alkanes can act as emollients and penetration enhancers. Their lipophilicity can aid in the solubilization of hydrophobic drugs within a formulation.

-

Reference Standards: In analytical chemistry, pure branched alkanes can be used as reference standards for chromatographic methods.

The use of semifluorinated alkanes as drug carriers is an emerging area of research.[10][11] These compounds, which are structurally related to this compound, have shown promise in delivering drugs to specific targets due to their unique physicochemical properties.[10][11]

Sources

- 1. This compound | C12H26 | CID 53424710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]

- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. gauthmath.com [gauthmath.com]

- 9. How to Compare Linear vs Branched Alkane Effects [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Ethyl-2-methylnonane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Ethyl-2-methylnonane, a branched-chain alkane. Due to a notable absence of this specific isomer in commercially available databases and literature, this guide synthesizes known information on its fundamental properties with theoretical predictions of its spectroscopic and physicochemical characteristics. Furthermore, a plausible synthetic route and general analytical methodologies are presented to support researchers and drug development professionals who may encounter or seek to synthesize this compound. This document aims to serve as a foundational resource, bridging the information gap for a molecule that, while not prominently studied, belongs to a class of compounds with broad relevance in various scientific disciplines.

Chemical Identity and Molecular Formula

This compound is a saturated hydrocarbon belonging to the alkane family. As a branched-chain alkane, it is an isomer of dodecane.

Molecular Formula: C₁₂H₂₆[1][2]

Molecular Weight: 170.33 g/mol [1]

IUPAC Name: this compound[1]

CAS Registry Number: 62184-39-8[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Predicted/Estimated Value | Source/Method |

| Boiling Point | ~200-210 °C | Estimation based on isomers |

| Melting Point | Not available | - |

| Density | ~0.75 g/cm³ | Estimation based on isomers |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General alkane properties |

| XLogP3 | 6.1 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | Computed by PubChem[1] |

| Rotatable Bond Count | 7 | Computed by PubChem[1] |

| Exact Mass | 170.203451 g/mol | Computed by PubChem[1] |

Note on Boiling Point Estimation: The boiling points of alkanes are influenced by their molecular weight and branching. Increased branching generally leads to a lower boiling point compared to the linear isomer (n-dodecane, b.p. 216 °C) due to reduced surface area and weaker van der Waals forces.[3][4]

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, documented synthesis for this compound was not found in the surveyed literature. However, a plausible and robust method for its synthesis would involve a Grignard reaction followed by dehydration and catalytic hydrogenation. This approach offers a high degree of control over the final carbon skeleton.[5]

Overall Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 6-Ethyl-2-methylnonan-5-ol via Grignard Reaction

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of pentylmagnesium bromide.

-

Reaction with Ketone: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of 5-methylheptan-3-one in anhydrous diethyl ether is added dropwise with stirring.

-

Workup: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 6-Ethyl-2-methylnonan-5-ol

-

The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

The mixture is heated, and the resulting alkene/water azeotrope is distilled off.

-

The collected distillate is washed with a sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and distilled to give a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

-

The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, this compound.

-

Purification can be achieved by fractional distillation.

Reactivity

As a saturated alkane, this compound is expected to be relatively unreactive. It will not react with most acids, bases, oxidizing agents, or reducing agents under normal conditions. Its primary reactions would be combustion and free-radical halogenation at high temperatures or in the presence of UV light.

Spectroscopic and Analytical Characterization

No experimental spectroscopic data for this compound has been published. The following are theoretical predictions based on its structure.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), branched alkanes typically show extensive fragmentation, and the molecular ion peak (M⁺) at m/z 170 may be of very low abundance or absent.[6][7][8] Fragmentation is expected to occur preferentially at the branching points to form more stable secondary and tertiary carbocations.[9]

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of many chemically similar but non-equivalent protons. The signals would appear in the typical alkane region of approximately 0.8-1.5 ppm. The methyl groups would likely appear as doublets or triplets, while the methylene and methine protons would show complex multiplets.

¹³C NMR: The carbon NMR spectrum would be more informative, with distinct signals expected for each of the unique carbon atoms in the molecule. Based on its structure, 12 distinct carbon signals would be predicted if the molecule is chiral and the enantiomers are not resolved.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 (methyl on C2) | ~22 |

| C2 (methine) | ~32 |

| C3 (methylene) | ~39 |

| C4 (methylene) | ~29 |

| C5 (methylene) | ~37 |

| C6 (methine) | ~42 |

| C7 (methylene) | ~27 |

| C8 (methylene) | ~23 |

| C9 (methyl) | ~14 |

| C10 (methyl on C2) | ~20 |

| C11 (ethyl methylene) | ~29 |

| C12 (ethyl methyl) | ~11 |

Note: These are estimations and actual values may vary.

Analytical Methods

The analysis of this compound would typically be performed using gas chromatography (GC) due to its volatility.

Recommended Analytical Workflow:

-

Sample Preparation: Dilution in a volatile organic solvent such as hexane or pentane.

-

Instrumentation: Gas chromatograph coupled with a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for identification.

-

GC Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms) would be suitable for separating this compound from other hydrocarbons.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Detection:

-

FID: For quantitative analysis.

-

MS: For confirmation of identity based on the fragmentation pattern.

-

Applications and Relevance in Research

There are no specific, documented applications of this compound in drug development or other research fields. Branched-chain alkanes, in general, are major components of fuels and lubricants. In the context of pharmaceuticals, highly branched alkanes are generally not used as active ingredients but can be found as excipients or impurities. Some specialized highly fluorinated alkanes have found applications as drug carriers.[8] The primary relevance of a specific, non-commercial isomer like this compound to researchers would likely be in the fields of:

-

Metabolomics: As a potential, yet unidentified, biomarker or metabolite.

-

Environmental Science: As a component of complex hydrocarbon mixtures in environmental samples.

-

Geochemistry: In the analysis of crude oil and petroleum products.

-

Synthetic Chemistry: As a target molecule for the development of new synthetic methodologies.

Toxicology and Safety

No specific toxicological data for this compound is available. However, based on data for other dodecane isomers, it should be handled with appropriate care.

-

General Hazards: Like other C12 alkanes, it is expected to have low acute toxicity.

-

Aspiration Hazard: If swallowed, it may be an aspiration hazard, potentially causing chemical pneumonitis.

-

Skin and Eye Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis. Direct eye contact may cause irritation.

-

Inhalation: High concentrations of vapor may cause dizziness, headache, and nausea.

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound represents one of the numerous isomers of dodecane. While it lacks significant presence in current scientific literature and commercial applications, this guide provides a foundational understanding of its properties through a combination of established chemical principles and theoretical predictions. The proposed synthetic route and analytical methods offer a practical framework for researchers who may need to work with this compound. The clear lack of available data also highlights an opportunity for further research to characterize this and other less-common branched alkanes, which could be of value in various scientific disciplines.

References

- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry. BenchChem.

- JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. Journal of Visualized Experiments.

- Whitman College. (n.d.). GCMS Section 6.9.

- Unknown. (n.d.). Branched chain alkanes.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424710, this compound. PubChem.

- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. NIST Chemistry WebBook.

- Meinardi, S., et al. (2023).

- Wikipedia. (2024). Alkane.

- Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points.

- Lewis, D. (2014). Synthesis of H-branch alkanes. PEARL.

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- ChemSpider. (n.d.). This compound. Royal Society of Chemistry.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.

- Wikipedia. (2024). Dodecane.

Sources

- 1. This compound | C12H26 | CID 53424710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 8. GCMS Section 6.9.2 [people.whitman.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Synthesis of 6-Ethyl-2-methylnonane

Abstract

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of the branched alkane, 6-Ethyl-2-methylnonane (C₁₂H₂₆).[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines a strategic synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. The proposed synthesis leverages a robust organocuprate coupling reaction, a method renowned for its efficiency in forming carbon-carbon bonds.

Introduction and Strategic Overview

This compound is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1] As a branched alkane, it serves as a valuable molecule for studies in fuel science, lubricant technology, and as a non-polar solvent. Furthermore, complex branched alkanes are integral structural motifs in various biologically active molecules. The synthesis of such structures with high purity and yield is a common challenge in organic chemistry.

This guide details a convergent and efficient synthetic strategy for this compound. Our approach is centered around a Gilman-type organocuprate coupling reaction, which is particularly effective for the formation of new carbon-carbon bonds between alkyl fragments.[2][3]

Retrosynthetic Analysis

To devise a logical synthetic plan, we employ retrosynthetic analysis, a technique that involves deconstructing the target molecule into simpler, readily available precursors.[4][5]

Our primary disconnection is at the C5-C6 bond, as this allows for the coupling of two moderately sized alkyl fragments. This leads to a retrosynthetic pathway involving an organocuprate reagent and an alkyl halide.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Mechanism

The forward synthesis is a multi-step process commencing with the preparation of the necessary precursors, followed by the key coupling reaction and final purification.

Synthesis of Precursors

2.1.1. Preparation of 3-bromopentane

Pentan-3-ol is synthesized via a Grignard reaction between ethylmagnesium bromide and propanal.[6][7][8][9][10] The resulting secondary alcohol is then converted to 3-bromopentane using phosphorus tribromide (PBr₃).

2.1.2. Preparation of Lithium di(pentan-3-yl)cuprate (Gilman Reagent)

3-bromopentane is treated with lithium metal in an ethereal solvent to form pentan-3-yllithium.[11] Two equivalents of this organolithium reagent are then reacted with one equivalent of copper(I) iodide to generate the Gilman reagent, lithium di(pentan-3-yl)cuprate.[11][12][13][14]

2.1.3. Preparation of 1-bromo-4-methylpentane (Isohexyl bromide)

Isohexyl bromide is prepared from the commercially available isohexyl alcohol by reaction with PBr₃.

The Corey-House Synthesis: Coupling Reaction

The cornerstone of this synthesis is the Corey-House reaction, where the Gilman reagent (lithium di(pentan-3-yl)cuprate) reacts with isohexyl bromide.[2] This reaction proceeds via a mechanism that is thought to involve oxidative addition of the alkyl halide to the copper center, followed by reductive elimination to form the new carbon-carbon bond.[2]

Caption: The Corey-House (Gilman) coupling reaction.

Detailed Experimental Protocols

Caution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. All glassware must be thoroughly dried to prevent quenching of the organometallic reagents.

Synthesis of 3-bromopentane

-

Grignard Reaction: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add anhydrous diethyl ether and a small crystal of iodine.

-

Slowly add a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reagent formation.

-

Once the reaction is initiated, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, cool the mixture to 0 °C and add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to stir at room temperature for 1 hour, then quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pentan-3-ol.

-

Bromination: Cool the crude pentan-3-ol to 0 °C and slowly add phosphorus tribromide (0.4 eq) with stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Carefully pour the reaction mixture onto ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry over anhydrous calcium chloride and purify by distillation to obtain 3-bromopentane.

Synthesis of this compound

-

Gilman Reagent Formation: To a flame-dried Schlenk flask under an inert atmosphere, add lithium metal (2.2 eq) and anhydrous diethyl ether.

-

Add a solution of 3-bromopentane (2.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting pentan-3-yllithium solution at room temperature for 1 hour.

-

In a separate flame-dried Schlenk flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).

-

Slowly transfer the pentan-3-yllithium solution to the copper(I) iodide suspension via cannula.

-

Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.

-

Coupling Reaction: Add a solution of 1-bromo-4-methylpentane (1.0 eq) in anhydrous diethyl ether to the Gilman reagent at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude this compound is purified by fractional distillation under atmospheric pressure.[15][16][17][18] The fraction with the boiling point corresponding to the target compound is collected.

| Purification Step | Description | Expected Outcome |

| Extraction | Separation of the organic product from the aqueous phase after quenching the reaction. | Removal of inorganic salts and water-soluble byproducts. |

| Fractional Distillation | Separation of the target alkane from unreacted starting materials and side products based on boiling point differences. | Isolation of pure this compound. |

Characterization

The purity and identity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons.[19][20][21][22]

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule.[19][23][24][25][26][27] The chemical shifts will be in the typical range for sp³ hybridized carbons in alkanes.

| Expected ¹³C NMR Chemical Shifts | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C9 | ~14 |

| C2 | ~22 |

| C3 | ~40 |

| C4 | ~29 |

| C5 | ~35 |

| C6 | ~45 |

| C7 | ~25 |

| C8 | ~11 |

| Ethyl-CH₂ | ~28 |

| Ethyl-CH₃ | ~12 |

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.33.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of an alkane, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Conclusion

This guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The Corey-House reaction, utilizing a Gilman reagent, provides an effective means of constructing the carbon skeleton of this branched alkane. The described protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers to successfully produce this valuable compound for further scientific investigation.

References

- Abraham, R. J., Warne, M., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of The Chemical Society-perkin Transactions 1.

- OpenOChem Learn. (n.d.). Alkanes.

- Scribd. (n.d.). NMR Chemical Shifts of Alkanes.

- Reddit. (2016, November 22). Why do highly-substituted alkenes have lower heats of hydrogenation than terminal alkenes or ethylene, and yet we say that highly-substituted alkenes react with electrophiles more readily because they are more nucleophilic?

- Carman, C. J., Tarpley, A. R., Jr., & Goldstein, J. H. (1973). Carbon-13 Magnetic Resonance of Some Branched Alkanes. Macromolecules, 6(5), 719–723.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).

- Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism.

- Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents.

- Chemguide. (n.d.). Grignard Reagents.

- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.

- Wikipedia. (n.d.). Retrosynthetic analysis.

- Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples.

- MEL Science. (n.d.). Reaction of hydrogenation of alkenes.

- Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.

- chemrevise. (n.d.). 3.2 Alkanes.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table.

- Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.

- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For.

- Save My Exams. (2025, January 5). Alkane Fuels (Edexcel A Level Chemistry): Revision Note.

- Organic Chemistry Tutor. (2025, March 8). What Makes Gilman Reagents So SPECIAL in Organometallic Chemistry [Video]. YouTube.

- Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube.

- University of Oxford. (n.d.). Retrosynthetic analysis.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made.

- MDPI. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 23(10), 2533.

- Professor Dave Explains. (2016, April 28). Retrosynthetic Analysis [Video]. YouTube.

- Organic Chemistry II - Retrosynthesis Strategies. (2015, July 24). [Video]. YouTube.

- NIST. (n.d.). nonane, 6-ethyl-2-methyl-.

- PubChem. (n.d.). 4-Ethylheptan-1-ol.

- PubChem. (n.d.). 4-Ethylheptan-3-ol.

- PubChem. (n.d.). 2-Methylnon-3-en-6-yne.

Sources

- 1. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]

- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 6. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. leah4sci.com [leah4sci.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemrevise.org [chemrevise.org]

- 17. savemyexams.com [savemyexams.com]

- 18. studymind.co.uk [studymind.co.uk]

- 19. Alkanes | OpenOChem Learn [learn.openochem.org]

- 20. scribd.com [scribd.com]

- 21. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Isomers and Stereoisomers of 6-Ethyl-2-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Ethyl-2-methylnonane, a saturated branched alkane with the molecular formula C₁₂H₂₆, presents a compelling case study in the nuanced field of stereochemistry.[1] While seemingly simple in its elemental composition, the spatial arrangement of its constituent atoms gives rise to a fascinating array of isomers and stereoisomers. Understanding the distinct properties and behaviors of these closely related molecules is of paramount importance in various scientific disciplines, including drug development, materials science, and petrochemistry. This technical guide provides a comprehensive exploration of the structural and stereoisomers of this compound, detailing their identification, separation, and characterization through advanced analytical techniques.

Unraveling the Isomeric Landscape of this compound

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[2] For a C₁₂H₂₆ alkane, a multitude of constitutional isomers exist, each with a unique connectivity of its carbon skeleton. This compound is one such constitutional isomer.[1]

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have different bonding sequences.[2][3] The IUPAC name "this compound" precisely defines one specific arrangement of twelve carbon atoms. Other constitutional isomers of C₁₂H₂₆ would include, for example, n-dodecane, 2,2,4,6,6-pentamethylheptane, and many others. Each of these isomers exhibits distinct physical and chemical properties, such as boiling point, melting point, and reactivity.[4]

Stereoisomerism in this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[5] The presence of chiral centers within the this compound molecule is the source of its stereoisomerism.

A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups.[6] In the structure of this compound, two such chiral centers exist:

-

Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (-CH₃), an isobutyl group (-CH₂CH(CH₃)₂), and the remainder of the carbon chain.

-

Carbon-6 (C6): Bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a butyl group (-CH₂CH₂CH₂CH₃), and the rest of the carbon chain leading to the C2 position.

The presence of n chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[6] The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

To unambiguously describe the absolute configuration of each stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[7] This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group (4) is pointing away from the viewer. If the sequence of decreasing priority (1 → 2 → 3) is clockwise, the configuration is designated as R (from the Latin rectus, meaning right). If the sequence is counter-clockwise, it is designated as S (from the Latin sinister, meaning left).[6][7]

The four stereoisomers of this compound are therefore:

-

(2R, 6R)-6-Ethyl-2-methylnonane

-

(2S, 6S)-6-Ethyl-2-methylnonane

-

(2R, 6S)-6-Ethyl-2-methylnonane

-

(2S, 6R)-6-Ethyl-2-methylnonane

The (2R, 6R) and (2S, 6S) isomers are enantiomers of each other. Similarly, the (2R, 6S) and (2S, 6R) isomers constitute another pair of enantiomers. The relationship between, for example, the (2R, 6R) and (2R, 6S) isomers is that of diastereomers.

Figure 1. Relationships between the stereoisomers of this compound.

Analytical Strategies for Isomer and Stereoisomer Elucidation

The lack of functional groups in alkanes makes their stereochemical analysis particularly challenging.[7] However, a combination of advanced chromatographic and spectroscopic techniques can be employed for their separation and characterization.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile compounds. For constitutional isomers of alkanes, which often have different boiling points, a standard non-polar GC column, such as one with a 100% dimethylpolysiloxane stationary phase, can provide effective separation.[8]

Protocol 1: GC-MS Analysis of C12 Alkane Isomers [8]

-

Sample Preparation: Dissolve the alkane sample in a volatile, high-purity organic solvent like hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-